molecular formula C14H15NO4S B7530981 2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone

2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone

Cat. No.: B7530981
M. Wt: 293.34 g/mol
InChI Key: JVYZVTAJTCSQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone is an organic compound that features a sulfonyl group attached to an ethoxyphenyl ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 1-(1H-pyrrol-2-yl)ethanone in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-pyrrol-2-yl)ethanone: A simpler analog without the sulfonyl and ethoxyphenyl groups.

    2-(4-methoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-chlorophenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone: Contains a chlorophenyl group instead of an ethoxyphenyl group.

Uniqueness

2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone is unique due to the presence of both the ethoxyphenyl and sulfonyl groups, which confer distinct chemical and biological properties. The ethoxy group can enhance the compound’s solubility and bioavailability, while the sulfonyl group can increase its reactivity and binding affinity to biological targets.

Properties

IUPAC Name

2-(4-ethoxyphenyl)sulfonyl-1-(1H-pyrrol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-2-19-11-5-7-12(8-6-11)20(17,18)10-14(16)13-4-3-9-15-13/h3-9,15H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYZVTAJTCSQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.